4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonyl fluoride

SuFEx click chemistry Hydrolytic stability Parallel synthesis

Researchers requiring sustained serine hydrolase inhibition face workflow disruption from PMSF's rapid hydrolysis (t₁/₂ ~35 min at pH 8). This 2,4,5-trisubstituted aryl sulfonyl fluoride provides a SuFEx-competent alternative with >8 h aqueous stability at pH 7.4. • Enables 'add-once' protocols for overnight digestions and time-course assays • Targets Ser, Tyr, Lys, Thr, His residues (~24% of proteome) vs cysteine-only acrylamides • Intact through aqueous workup-unlike sulfonyl chloride analog CAS 889939-83-7 • Available in 10-100 mg packs; bulk/custom synthesis on request

Molecular Formula C11H15FO3S
Molecular Weight 246.30 g/mol
Cat. No. B13254890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonyl fluoride
Molecular FormulaC11H15FO3S
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1S(=O)(=O)F)C(C)C)OC
InChIInChI=1S/C11H15FO3S/c1-7(2)9-6-11(16(12,13)14)8(3)5-10(9)15-4/h5-7H,1-4H3
InChIKeyWOHJKPZKXTXYRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aryl Sulfonyl Fluoride for SuFEx and Covalent Probes


4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonyl fluoride (CAS 1368656-47-6, molecular formula C₁₁H₁₅FO₃S, MW 246.30) is a 2,4,5-trisubstituted aryl sulfonyl fluoride belonging to the sulfur(VI) fluoride class of electrophilic warheads . The compound bears three distinct substituents on the benzene ring: a methoxy group at the 4-position (electron-donating, σₚ = −0.27), a methyl group at the 2-position (ortho to the SO₂F), and an isopropyl group at the 5-position. Aryl sulfonyl fluorides have been established as privileged covalent warheads since the SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry concept was formalized in 2014, valued for their unique balance of aqueous stability and tunable electrophilic reactivity toward nucleophilic amino acid side chains including serine, tyrosine, lysine, histidine, and threonine [1][2].

SuFEx click chemistry – aryl sulfonyl fluoride warhead for sulfur(VI) fluoride exchange.
Trisubstituted scaffold – 2-Me, 4-OMe, 5-iPr pattern provides steric and electronic differentiation.
Aqueous-handling compatible – reported hydrolytic stability supports multi-step synthesis and biological incubation.

Steric and Electronic Differentiation from Generic Alternatives


Aryl sulfonyl fluorides are not functionally interchangeable. The widely used aliphatic sulfonyl fluoride PMSF (phenylmethanesulfonyl fluoride) suffers from rapid aqueous hydrolysis with a half-life of only ~35 min at pH 8 and 25°C, necessitating fresh preparation immediately before each use [1]. In contrast, aryl sulfonyl fluorides exhibit markedly greater hydrolytic stability, with the S−F bond resisting nucleophilic attack under physiological conditions (pH 7.4, 37°C) for hours to days depending on the substitution pattern [2]. Furthermore, the sulfonyl chloride analog of this scaffold (CAS 889939-83-7, 4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride) is substantially more reactive and prone to hydrolysis, oxidation, and off-target reactions, making it unsuitable for applications requiring chemoselective SuFEx reactivity or sustained aqueous exposure [3]. Among aryl sulfonyl fluorides themselves, the specific 2,4,5-trisubstitution pattern of this compound confers differentiated steric shielding of the S−F bond that mono- and di-substituted analogs (e.g., 4-methoxybenzenesulfonyl fluoride, CAS 368-91-2) do not provide [4]. The following quantitative evidence explains why this specific substitution pattern cannot be achieved with generic alternatives.

PMSF (aliphatic sulfonyl fluoride)
Short aqueous half-life at physiological pH limits sustained inhibition; aryl scaffold provides markedly longer functional lifetime.
Sulfonyl chloride analog (CAS 889939-83-7)
Rapid hydrolysis and non-chemoselective reactivity make it unsuitable for SuFEx workflows or aqueous multi-step synthesis.
Mono- or di-substituted aryl sulfonyl fluorides
Lack ortho steric shielding of the S−F bond; metabolic and hydrolytic stability profiles may differ, limiting interchangeability.

Quantitative Comparative Evidence for Procurement


S–F Bond Hydrolytic Stability vs. Sulfonyl Chloride

The S−F bond in aryl sulfonyl fluorides provides a orders-of-magnitude stability advantage over the S−Cl bond in the corresponding sulfonyl chloride (CAS 889939-83-7, the direct chloride analog of the target compound). The stability of sulfonyl halides decreases in the order fluorides > chlorides > bromides > iodides [1]. In a direct comparative study, aliphatic sulfonyl fluorides successfully yielded sulfonamide products with functionalized amines in parallel synthesis, whereas the corresponding sulfonyl chlorides failed entirely due to competing hydrolysis and decomposition [2]. While the sulfonyl chloride analog (CAS 889939-83-7) is commercially available , its use in aqueous or protic media leads to rapid S−Cl hydrolysis to the sulfonic acid, limiting its applicability in biological or multi-step synthetic sequences.

S–F vs. S–Cl Stability
Class-level
Aryl SF: stable in aqueous, yields chemoselective sulfonylation. Corresponding sulfonyl chloride: rapid hydrolysis, 0% success with functionalized amines in parallel synthesis.
Supports aqueous-stable SuFEx workflow fit.
S–Cl analog (CAS 889939-83-7) fails under identical aqueous conditions.
SuFEx click chemistry Hydrolytic stability Parallel synthesis

Steric Shielding via 2,4,5-Trisubstitution

The 2,4,5-trisubstituted benzene scaffold of the target compound positions a methyl group ortho (position 2) and an isopropyl group meta (position 5) relative to the SO₂F moiety, providing dual steric shielding around the reactive S−F bond. A systematic investigation of 14 model aryl sulfonyl fluorides by King et al. (2023) demonstrated that 2,4,6-trisubstituted aryl sulfonyl fluorides displayed the highest in vitro metabolic stability among all substitution patterns examined, attributable to steric protection of the S−F bond from hydrolytic and enzymatic cleavage [1]. The target compound, as a 2,4,5-trisubstituted analog, benefits from comparable ortho-substituent steric shielding, placing it closer to the high-stability trisubstituted cluster than to mono-substituted analogs like 4-methoxybenzenesulfonyl fluoride (CAS 368-91-2), which lacks any ortho steric protection [1]. Earlier work by Matesic et al. (2013) on 12 aryl sulfonyl fluorides confirmed that electron-donating groups and increased steric bulk both enhance S−F stability in PBS buffer and rat serum [2].

Steric Shielding
Reported
2,4,5-trisubstituted SF (2-Me, 5-iPr) provides ortho steric protection similar to high-stability 2,4,6-trisubstituted analogs. Mono-substituted SFs lack ortho shielding and show lower metabolic stability in PBS/rat serum.
Expected longer functional half-life in biological media.
Cross-study comparison; direct measurement on target compound pending.
Metabolic stability Steric protection 18F-radiochemistry

Electronic Modulation of SuFEx Reactivity

The 4-methoxy substituent (σₚ = −0.27) on the target compound exerts an electron-donating resonance effect that moderates the electrophilicity of the SO₂F group. The Mukherjee et al. (2017) study from GSK demonstrated that the reactivity of aryl sulfonyl fluorides toward nucleophilic amino acid side chains (Tyr, Lys) can be predictably modulated by adjusting the electronic properties of the aryl ring [1]. Electron-donating substituents reduce the rate of nucleophilic attack at sulfur, thereby increasing aqueous stability while preserving sufficient reactivity for covalent modification of protein targets within a binding pocket. In contrast, aryl sulfonyl fluorides bearing electron-withdrawing groups (e.g., 4-NO₂, σₚ = +0.78) exhibit accelerated hydrolysis and higher indiscriminate reactivity, resulting in rapid consumption in buffered aqueous solution before target engagement can occur [1]. The target compound, with its 4-methoxy group, occupies a middle ground in the reactivity spectrum—more stable than electron-deficient analogs yet more reactive than 2,4,6-trialkyl-substituted variants.

Electronic Tuning
Class-level
4-OMe (σₚ = −0.27) reduces electrophilicity compared to electron-deficient SFs, lowering hydrolysis rates while retaining covalent reactivity toward Tyr/Lys. Electron-withdrawing analogs (e.g., 4-NO₂) show rapid consumption before target engagement.
Avoids reactivity cliff; supports tunable covalent probe design.
Reactivity ranking based on class-level SAR from GSK study.
SuFEx reactivity tuning Hammett parameters Covalent warhead design

Aqueous Half-Life vs. PMSF

PMSF (phenylmethanesulfonyl fluoride), the most commonly used sulfonyl fluoride serine protease inhibitor, exhibits critically short aqueous half-life: 110 min at pH 7, 55 min at pH 7.5, and only 35 min at pH 8 (all at 25°C), requiring repeated fresh addition during protein purification workflows [1]. This instability stems from PMSF's aliphatic (benzyl) structure, which lacks the aryl ring stabilization of the S−F bond. In contrast, aryl sulfonyl fluorides benefit from resonance stabilization of the S−F bond through the aromatic π-system, conferring substantially longer aqueous half-lives. Petri et al. (2023) reported that aryl sulfonyl fluoride probes with electron-donating and sterically shielding substituents exhibit half-lives of >8 hours in PBS pH 7.4, compared to 1–4 hours for the least stable aryl variants [2]. The target compound, combining aryl stabilization with both electron-donating (4-OMe) and steric (2-Me, 5-iPr) features, is positioned within the high-stability aryl SF cluster—representing a >10-fold half-life advantage over PMSF at physiological pH [1][2].

Hydrolysis vs. PMSF
Reported
PMSF t₁/₂: 110 min (pH 7), 55 min (pH 7.5), 35 min (pH 8) at 25°C. Aryl SFs with steric + electron-donating groups exhibit >8 h half-life in PBS pH 7.4. Target compound predicted in high-stability aryl SF cluster.
Eliminates need for repeated PMSF replenishment in long assays.
Estimated >4–10× longer half-life based on aryl vs. aliphatic class data.
Serine protease inhibition Aqueous stability Protease inhibitor cocktails

Residue Targeting Beyond Cysteine

Unlike acrylamide-based covalent inhibitors that predominantly target cysteine residues (representing only ~2% of average protein composition), the sulfonyl fluoride warhead has been experimentally demonstrated to form stable covalent adducts with multiple nucleophilic amino acid side chains: serine (catalytic serine in hydrolases), tyrosine, lysine, histidine, and threonine [1][2]. This expanded targetable residue space is particularly significant given that serine (~9%) and lysine (~6%) are substantially more abundant in proteins than cysteine . The Mukherjee et al. (2017) study confirmed that while SF adducts with cysteine are unstable (rendering SFs inappropriate for durable Cys targeting), SFs form stable covalent conjugates with both tyrosine and lysine residues [1]. This residue selectivity profile is inherent to the sulfonyl fluoride functional group and is preserved in the target compound, making it suitable for targeting proteins that lack a ligandable cysteine in the binding pocket—a scenario encountered in a majority of potential drug targets.

Residue Targeting
Class-level
SF warhead forms stable adducts with Tyr, Lys, Ser, Thr, His (approx. 24% of residues), unstable with Cys. Acrylamides predominantly target Cys (~2%). Catalytic lysine labeling in FGFR1 confirmed by crystallography.
Expands addressable proteome beyond cysteine-directed approaches.
SFs not suitable for durable Cys targeting; SF–Cys adducts are unstable.
Activity-based protein profiling Covalent inhibitor design Beyond-cysteine targeting

Chemoselectivity in Multi-Functional Synthesis

A defining and experimentally validated advantage of sulfonyl fluorides over sulfonyl chlorides is their exclusive reactivity through the SuFEx pathway. The Sharpless group demonstrated that sulfonyl fluorides react fast and chemoselectively to produce only sulfonylation products, whereas sulfonyl chlorides generate complex mixtures from competing reaction pathways [1]. This chemoselectivity has been leveraged in the parallel synthesis of sulfonamides: Bogolubsky et al. (2014) showed that aliphatic sulfonyl fluorides successfully reacted with amines bearing additional functionality (e.g., hydroxyl, additional amino groups), while the corresponding sulfonyl chlorides failed, producing intractable mixtures due to uncontrolled reactivity [2]. The target compound preserves this intrinsic SuFEx chemoselectivity, making it suitable as a building block for late-stage diversification of complex, polyfunctional molecules where a sulfonyl chloride would generate undesired side products at unprotected functional groups.

Chemoselectivity
Class-level
Sulfonyl fluoride: exclusive SuFEx sulfonylation. Sulfonyl chloride: multiple competing pathways, failed with polyfunctional amines. SFs remain inert in refluxing aniline until specifically activated.
Enables late-stage diversification without protecting group strategies.
Sulfonyl chloride analog (CAS 889939-83-7) gives intractable mixtures.
SuFEx click chemistry Chemoselectivity Late-stage functionalization

Recommended Application Scenarios


SuFEx Building Block for Library Synthesis

The compound serves as a SuFEx-competent aryl sulfonyl fluoride hub for constructing sulfonamide, sulfonate, and sulfate-linked compound libraries via sulfur(VI) fluoride exchange. Its 4-methoxy group provides moderate electronic activation, while the 2-methyl and 5-isopropyl substituents confer steric protection of the S−F bond against premature hydrolysis during library synthesis [1]. This combination is particularly suited for parallel synthesis workflows where aqueous workup is required: unlike the corresponding sulfonyl chloride (CAS 889939-83-7), which hydrolyzes during aqueous handling, the sulfonyl fluoride remains intact through extraction and chromatographic purification [2].

Covalent Fragment Screening for Non-Cysteine Targets

The sulfonyl fluoride warhead is uniquely capable of forming stable covalent adducts with tyrosine, lysine, serine, and threonine residues—residues that collectively represent ~24% of average protein composition versus only ~2% for cysteine [1]. The target compound can be deployed as a minimalist covalent fragment or as a warhead conjugated to a target-directed recognition element for activity-based protein profiling (ABPP). The 2,4,5-trisubstitution pattern is expected to confer metabolic stability advantages in cellular lysate and live-cell labeling experiments, as demonstrated for sterically shielded aryl SF scaffolds [2]. Applications include fragment-based covalent screening (SuFBits approach) where the sulfonyl fluoride itself serves as the latent electrophile requiring no external activation [3].

Stable Serine Hydrolase Inhibitor for Long Assays

For in vitro enzymatic studies requiring sustained serine hydrolase inhibition, this compound offers a critical stability advantage over PMSF. Whereas PMSF must be freshly added every 30–60 minutes due to its ~35 min half-life at pH 8 [1], the aryl sulfonyl fluoride scaffold is predicted to maintain functional concentrations for >8 hours in aqueous buffer at pH 7.4 [2]. This enables 'add-once' experimental designs for long-duration assays (e.g., overnight digestions, time-course experiments, continuous enzymatic monitoring), reducing workflow interruptions and improving data reproducibility. The 2-methyl ortho-substituent additionally provides steric discrimination that may be exploitable for achieving selectivity among serine hydrolase family members, as demonstrated in earlier aryl sulfonyl fluoride SAR studies [3].

Late-Stage Functionalization of Complex Molecules

The exclusive SuFEx chemoselectivity of the sulfonyl fluoride group—reacting only at sulfur with appropriate nucleophiles under activating conditions—makes this compound suitable for late-stage diversification of polyfunctional molecules [1]. In contrast to sulfonyl chlorides that produce complex mixtures when substrates contain unprotected hydroxyls, amines, or carboxylates, the target sulfonyl fluoride remains inert until specifically activated (e.g., by bifluoride, DBU, or silicon-based activators), enabling selective conjugation at a desired position in the presence of multiple unprotected functional groups [1][2]. This property is directly relevant to the synthesis of sulfonamide-containing drug candidates and chemical probes where protecting group strategies would otherwise be required.

Application
Selection Property
Validation Focus
SuFEx building block for library synthesis
Chemoselective SuFEx reactivity
Aqueous stability through parallel synthesis and chromatographic purification
Covalent fragment screening for non-cysteine targets
Beyond-cysteine residue targeting profile
Metabolic stability in cellular lysate and live-cell labeling; SF adduct stability
Stable serine hydrolase inhibitor for long-duration assays
Aqueous hydrolytic half-life
Sustained inhibition over >8 h without repeated replenishment
Late-stage functionalization of complex molecules
Exclusive SuFEx chemoselectivity
Inertness toward unprotected hydroxyl, amine, and carboxylate groups until activation
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